1,6-Hexanediol ethoxylate diacrylate is classified as a diacrylate ester derived from 1,6-hexanediol and ethylene oxide. Its chemical structure allows it to function as a cross-linker in polymer formulations. The compound is recognized for its ability to enhance the mechanical properties and thermal stability of polymers. It is commonly utilized in photopolymerizable systems due to its high reactivity and ability to cure rapidly under UV light .
The synthesis of 1,6-hexanediol ethoxylate diacrylate typically involves the esterification of 1,6-hexanediol with acrylic acid in the presence of a catalyst. Two notable methods for its synthesis include:
The molecular structure of 1,6-hexanediol ethoxylate diacrylate consists of two acrylate functional groups attached to a hexanediol backbone that has been ethoxylated. The general formula can be represented as follows:
where corresponds to the number of carbon atoms in the hexanediol chain. The presence of multiple acrylate groups allows for cross-linking during polymerization processes, significantly impacting the properties of the resulting materials.
1,6-Hexanediol ethoxylate diacrylate participates in several key chemical reactions:
The mechanism of action for 1,6-hexanediol ethoxylate diacrylate primarily revolves around its ability to act as a cross-linker in polymer systems:
This mechanism results in materials that are rigid and thermally stable due to their cross-linked structure .
The applications of 1,6-hexanediol ethoxylate diacrylate span various fields:
Conventional synthesis of 1,6-hexanediol ethoxylate diacrylate (HEDA) employs homogeneous catalysts like p-toluenesulfonic acid (PTSA) or sulfuric acid. These catalysts facilitate esterification between acrylic acid and ethoxylated 1,6-hexanediol under mild temperatures (80–90°C). However, they necessitate extensive post-reaction neutralization with 5% sodium bicarbonate or sodium hydroxide solutions to remove residual acid, generating significant alkaline wastewater and causing equipment corrosion [2] [8]. The process typically achieves yields of 85–90%, but the environmental burden and purification challenges limit industrial scalability.
Heterogeneous catalysts like strong acidic cation exchange resins (e.g., D072) offer reusable and corrosion-resistant alternatives. These resins function under similar reaction conditions (80–110°C, 3–5 hours) but enable straightforward filtration recovery. Post-reaction, the catalyst is filtered, eliminating alkali-washing steps and reducing wastewater by >50%. Yields reach 93.25–93.88% due to efficient reactant contact and minimal side reactions [5] [8]. For example, a 2.5 wt% D072 loading with a 2.2:1 acrylic acid: diol molar ratio optimizes cost and efficiency, retaining activity over multiple cycles after simple reactivation [5].
Solid superacid catalysts (e.g., sulfated metal oxides) further enhance sustainability. These materials provide high acid-site density (>0.5 mmol H⁺/g) and tolerate elevated temperatures (80–91°C). In one protocol, 2 wt% solid superacid replaced PTSA, coupled with acrylic acid extraction to remove unreacted species without aqueous washing. This method achieved >95% yield and reduced wastewater generation to near-zero levels [7]. The catalyst’s mesoporous structure also facilitates reactant diffusion, crucial for bulkier ethoxylated diols.
Table 1: Performance Comparison of Esterification Catalysts for HEDA Synthesis
Catalyst Type | Reaction Conditions | Yield (%) | Key Advantages | Limitations |
---|---|---|---|---|
PTSA/H₂SO₄ (Homogeneous) | 80–90°C, 90 min | 85–90 | Low cost, rapid kinetics | Corrosive, high wastewater |
Resin D072 (Heterogeneous) | 80–110°C, 4 h | 93.25–93.88 | Reusable, reduced wastewater | Longer reaction time |
Solid Superacid | 80–91°C, 9–11 h | >95 | Near-zero wastewater, high efficiency | Complex synthesis |
Acrylate monomers readily undergo radical polymerization during synthesis. Binary systems like CuSO₄/NaHSO₄ (8.5 wt% relative to acrylic acid) effectively suppress this by scavenging oxygen and terminating radical chains. This combination minimizes side reactions at 80–90°C, yielding colorless HEDA with >93% purity. Unlike toxic organic inhibitors (e.g., hydroquinone), inorganic blends are removable via aqueous washing and generate negligible environmental hazards [2].
Hydroquinone and phenothiazine, though effective, complicate purification due to their high toxicity and tendency to discolor products. Residual inhibitors require exhaustive washing with saturated NaCl and distilled water, increasing process steps. Copper-based alternatives (e.g., copper(II) chloride) offer lower toxicity but still demand careful concentration control (500 ppm) to balance inhibition efficacy and ease of removal [5] [8].
Table 2: Polymerization Inhibitor Systems for HEDA Synthesis
Inhibitor System | Concentration | Efficacy | Removal Method |
---|---|---|---|
Hydroquinone | 0.4–0.8 wt% | High, but causes product darkening | Multi-step washing |
CuSO₄/NaHSO₄ | 8.5 wt% | High, maintains product clarity | Single water wash |
Copper(II) chloride | 500 ppm | Moderate, low toxicity | Filtration + washing |
A 2.2:1 to 2.5:1 molar ratio of acrylic acid to 1,6-hexanediol ethoxylate maximizes diester formation while minimizing oligomerization. Excess acrylic acid (>2.5:1) decreases yields by promoting acid-catalyzed side reactions, whereas lower ratios (<2.0:1) leave unreacted diol, complicifying purification. The optimal 2.2:1 ratio balances conversion (>93%) and acid value reduction (<5 mg KOH/g post-reaction) [2] [7].
Cyclohexane (60–80 wt% of reactants) efficiently removes water via azeotropic distillation at 80–91°C. Its low boiling point (80.7°C) enables rapid water separation, while optimal loading (70 wt%) prevents system dilution or temperature spikes. Alternatives like toluene increase toxicity and require higher temperatures, risking inhibitor decomposition [2] [7].
Reaction temperature critically impacts kinetics and byproduct formation. At 80–91°C, near-complete conversion occurs in 4–5 hours with resin catalysts. Prolonged heating (>5 hours) or temperatures >110°C accelerate acrylic acid polymerization, reducing yields by 5–10%. Short-duration, moderate-temperature profiles thus optimize throughput and product quality [5] [7].
Homogeneous catalysts require sequential washes with 5% sodium bicarbonate and saturated NaCl to neutralize residual acid (target pH 7.0). This generates alkaline wastewater with high COD. Heterogeneous or solid acid catalysts bypass neutralization; instead, simple filtration followed by distilled water washing suffices, reducing water usage by 60% [5] [8].
Cyclohexane recovery involves vacuum distillation (−0.09 MPa) at 60–90°C to prevent thermal degradation. Molecular sieves (e.g., 3Å) may further reduce water content to <200 ppm. The final HEDA product is stabilized with 50–100 ppm inhibitors for storage, achieving >99% purity by GC analysis [7] [8].
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